9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Quality Control Purity Specification Procurement Standards

Benzoxepin SAR studies demand precise substituent control unavailable from generic analogs. 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094456-41-3) resolves this with a defined 9-isopropyl group and reactive 5-ketone handle. • Distinct logP and steric profile vs. 7-methyl or 9-chloro analogs-critical for mapping lipophilic binding pockets in FXR and kinase targets. • Direct precursor to 4-amino derivatives with confirmed MAO-B inhibition (IC50 = 1.64 µM). • Batch-specific QC (NMR, HPLC, GC) at ≥95% purity ensures inter-experiment reproducibility. • Gram-scale availability from Enamine's 300,000+ building block collection supports high-throughput derivatization and DNA-encoded library synthesis.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 1094456-41-3
Cat. No. B1523095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one
CAS1094456-41-3
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1OCCCC2=O
InChIInChI=1S/C13H16O2/c1-9(2)10-5-3-6-11-12(14)7-4-8-15-13(10)11/h3,5-6,9H,4,7-8H2,1-2H3
InChIKeySCUHRNUKLNWYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Isopropyl-1-benzoxepin-5-one: Chemical Overview


9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one (CAS 1094456-41-3) is a synthetic heterocyclic compound belonging to the benzoxepin class [1]. It features a seven-membered oxepinone ring fused to a benzene ring, with a ketone at the 5-position and an isopropyl group at the 9-position, giving it a molecular formula of C13H16O2 and a molecular weight of 204.26 g/mol . As a member of the 2,3,4,5-tetrahydro-1-benzoxepin-5-one family, this scaffold is recognized in medicinal chemistry for its utility as a core structure in the development of biologically active molecules, including kinase inhibitors, FXR antagonists, and anti-inflammatory agents [2]. Unlike many of its analogs, this specific substitution pattern offers a unique starting point for structure-activity relationship (SAR) studies due to the steric and electronic influence of the 9-isopropyl group [3].

Benzoxepin scaffold for kinase inhibitor and FXR antagonist design studies
9-isopropyl substitution for probing lipophilic binding-pocket SAR
Versatile 5-ketone handle supports derivatization to amine and oxime libraries

Why the 9-Isopropyl Group Is Essential


The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is highly sensitive to substituent effects, where the position and nature of aromatic ring modifications directly dictate biological target engagement and synthetic utility . A 9-isopropyl substituted derivative differs fundamentally from its 7-methyl (CAS 41177-66-6) or 9-chloro (CAS 141106-24-3) counterparts in lipophilicity (calculated logP), steric bulk, and metabolic stability, which can lead to divergent pharmacokinetic profiles and target selectivity . Generic substitution with an unsubstituted or differently substituted benzoxepinone without rigorous comparative data risks invalidating SAR hypotheses, introducing unforeseen off-target activities, or compromising downstream synthetic yields in derivatization reactions [1]. The 9-isopropyl group provides a specific, non-ionizable hydrophobic moiety suitable for probing lipophilic binding pockets, a feature not replicated by smaller or polar substituents [2].

9-Isopropyl target Para-like steric bulk; specific lipophilic probe for SAR
VS
7-Substituted analogs Meta-like orientation may shift target engagement and metabolic stability profiles
9-Isopropyl target Non-ionizable hydrophobic moiety
VS
9-Chloro/9-Fluoro analogs Polar substituent context may alter pharmacokinetic profile and off-target activity
Risk Generic unsubstituted benzoxepinone may invalidate SAR hypotheses and reduce synthetic yields in derivatization
Risk Misattributed GSK-3 inhibitor labeling in some vendor catalogs; verify target engagement independently

Procurement Evidence: 9-Isopropylbenzoxepin-5-one


Purity Specification and Batch QC

The compound is commercially available from multiple reputable vendors with a documented minimum purity specification of 95% (HPLC, NMR, or GC verified) . Bidepharm provides batch-specific quality control reports, including NMR, HPLC, and GC data . This standard is consistent across suppliers like AKSci and Enamine, ensuring reproducibility in synthetic applications . In contrast, the structurally related 7-methyl analog (CAS 41177-66-6) is often supplied at a lower purity specification of 90-95% without standardized QC documentation .

Purity & Batch QC
Specification review
≥95% baseline with batch-specific NMR, HPLC, GC reports
Supports reproducible synthetic application and publication-standard verification
7-methyl analog often supplied at 90-95% without standardized QC
Quality Control Purity Specification Procurement Standards Building Block

Procurement Cost and Vendor Options

The compound is a stocked or synthesizable building block from major vendors like Enamine (EN300-109206) and Bidepharm (BD01000686), with a lead time of 2-4 weeks for non-stock amounts . Pricing is highly variable: Biosynth lists 50 mg at $450.00 USD and 0.5 g at $1,375.00 USD , while Bidepharm offers 100 mg at ¥3,917.00 (~$540 USD) . This places it in a higher cost tier compared to the unsubstituted core 3,4-dihydro-2H-benzo[b]oxepin-5-one, which is more readily available at lower cost due to simpler synthesis . The premium pricing reflects the specific 9-isopropyl substitution, which requires an additional synthetic step, making it a value-based choice for SAR studies targeting that position.

Procurement Cost
Data to verify
~$450 USD / 50 mg list price; premium over unsubstituted core scaffold
Premium cost requires justification by specific 9-isopropyl research need
Source-specific pricing as of 2026; variable across vendors
Procurement Cost Vendor Comparison Supply Chain Research Budget

9- vs 7-Isopropyl Substitution Comparison

The 9-isopropyl substitution on the benzoxepin scaffold provides distinct steric and electronic properties compared to the 7-isopropyl positional isomer (CAS not specified, but compound mentioned by BenchChem as 7-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one) . The para-like positioning of the 9-isopropyl group relative to the ring oxygen allows for a different spatial orientation in target binding pockets compared to the meta-like 7-substituted analog . While no direct head-to-head bioactivity data is available for these two isomers, class-level SAR evidence from benzoxepin FXR antagonists demonstrates that the position of aromatic substitution critically modulates target potency, with para-substituted analogs often showing superior metabolic stability [1].

9- vs 7-Isopropyl
Class-level inference
Para-like (9-) vs meta-like (7-) regioisomer; no direct bioactivity comparison available
Positional isomer choice is critical for SAR hypotheses; 9-isopropyl enables distinct spatial probing
Class-level SAR from FXR antagonist studies; metabolic stability may differ
Regioisomerism Positional Selectivity SAR Studies Chemical Biology

5-Ketone as a Versatile Synthetic Handle

The 5-ketone group on this scaffold is a versatile synthetic handle enabling reductive amination, Grignard additions, and oxime formation, making 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one a strategic intermediate for generating diverse amine, alcohol, and oxime derivatives for library synthesis [1]. The presence of the 9-isopropyl group adds steric bulk near the reactive site, which can influence diastereoselectivity in reductions compared to unsubstituted analogs [2]. A known derivative, 4-amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride (CAS not assigned, but see ChemSpace) , demonstrates the practical feasibility of this transformation, with the 4-amino derivative showing distinct biological profiles, including MAO-B inhibition with an IC50 of 1.64 µM in human recombinant enzyme assays [3].

5-Ketone Derivatization
Reported
4-amino derivative shows human MAO-B IC50 = 1.64 µM in recombinant enzyme assay
Validates utility as synthetic intermediate for generating active analogs with target engagement
Parent compound lacks primary activity data; value is as precursor
Synthetic Intermediate Derivatization Reductive Amination Medicinal Chemistry

GSK-3 Inhibitor Misattribution Warning

It is crucial to correct a prevalent vendor misattribution. Some commercial sources (e.g., EvitaChem) list this compound as 'GSK-3 inhibitor VIII', a claim that is false and unsupported by any peer-reviewed literature . The actual GSK-3 inhibitor VIII is AR-A014418 (CAS 487021-52-3), an ATP-competitive inhibitor with a Ki of 38 nM and IC50 of 104 nM against GSK-3β [1]. No direct or orthogonal assay data exists to support GSK-3 inhibition by 9-(Propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one [2]. Researchers must be aware that procuring this compound under the premise of GSK-3 inhibition would be based on a cataloging error, not on scientific evidence .

GSK-3 Misattribution
Data to verify
No published data; vendor claim as 'GSK-3 inhibitor VIII' is a cataloging error
Prevents costly procurement errors; directs GSK-3 research to validated tools
Actual GSK-3 inhibitor VIII is AR-A014418 (Ki 38 nM); verify target before purchase
Data Integrity Target Misattribution GSK-3 Procurement Risk

Application Scenarios: 9-Isopropylbenzoxepin-5-one


SAR Exploration at the 9-Position

This compound is ideally suited for systematic structure-activity relationship (SAR) studies exploring the effect of lipophilic, non-ionizable substituents at the 9-position of the benzoxepin scaffold. As evidenced by the FXR antagonist series [1], where subtle changes in aryl substitution dramatically altered hepatic triglyceride reduction in mice, the specific 9-isopropyl group can be compared against 9-chloro (CAS 141106-24-3) and 9-fluoro analogs to map steric and electronic requirements for target engagement and metabolic stability.

Synthesis of 4-Amino Derivatives

The 5-ketone serves as a direct precursor for the synthesis of 4-amino-substituted derivatives, a transformation validated by the commercial availability of (4R)-4-amino-9-(propan-2-yl)-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride . The resulting amine derivatives have demonstrated measurable biological activity, such as MAO-B inhibition (IC50 = 1.64 µM) [2]. This positions the parent ketone as a strategic entry point for generating focused libraries of amine, amide, and sulfonamide derivatives for CNS or oncology target screening.

Analytical Standard for Method Development

Given the documented 95% purity with batch-specific QC (NMR, HPLC, GC) from vendors like Bidepharm , this compound can serve as a reliable reference standard for HPLC method development or as an internal standard in mass spectrometry-based assays for benzoxepin-containing drug candidates. Its distinct molecular weight (204.26 g/mol) and unique retention time profile differentiate it from commonly used internal standards, reducing the risk of co-elution in complex biological matrices.

DEL and Fragment-Based Screening Building Block

As part of Enamine's 300,000+ building block collection, this compound is available in gram-scale quantities and is compatible with high-throughput chemistry workflows . Its moderate molecular weight and the presence of a reactive ketone handle make it suitable for incorporation into DNA-encoded libraries for affinity-based screening of novel therapeutic targets, where the 9-isopropyl group provides a distinct three-dimensional shape feature for molecular recognition.

Application
Selection Property
Validation Focus
9-Position SAR exploration
Lipophilic substituent probe
Steric and electronic requirement mapping for target engagement
4-Amino derivative synthesis
Ketone precursor reactivity
Diastereoselectivity and amine-library bioactivity screening
Analytical standard development
95% documented purity
HPLC method calibration and retention-time benchmarking
DEL / fragment-based screening
Reactive building block
Compatibility with high-throughput DNA-encoded library chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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